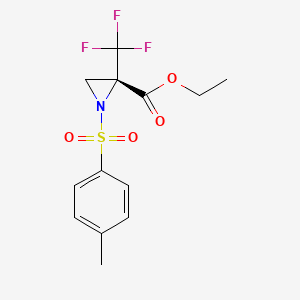

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2S)-1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3/t12-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJPFWFBVNTIU-WHUIICBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718641 | |

| Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644976-57-8 | |

| Record name | Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor with a tosylating agent. This step often requires the use of a base to facilitate the ring closure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Ring-Opening Reactions: Nucleophiles like amines or alcohols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substituted Aziridines: Products with different substituents replacing the trifluoromethyl group.

Functionalized Amines and Alcohols: Products from ring-opening reactions.

Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

Scientific Research Applications

Synthesis and Reaction Mechanisms

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various transformations:

- Stereoselective Synthesis : It has been utilized in reactions that yield high stereoselectivity, such as the formation of β-chlorosulfenamides and subsequent cyclization into enantiomerically pure fluorinated aziridines . The addition of carbanions from dimethyl malonate leads to rearrangements that produce valuable intermediates.

- Aziridine Formation : The aza-Darzens reaction is a notable method for synthesizing aziridines from this compound, which can be further functionalized to create non-proteogenic α- and β-amino acids . This reaction has shown yields exceeding 86% under optimized conditions.

- Fluorinated Derivatives : The compound has been involved in synthesizing fluorinated morpholinones, which are potential T-type Ca channel blockers. This application demonstrates the compound's relevance in medicinal chemistry .

Case Study 1: Synthesis of β-Chlorosulfenamides

Researchers used (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate as a starting material to synthesize β-chlorosulfenamides with high stereoselectivity (98:2) through treatment with oxalyl chloride and sym-collidine. The process yielded single diastereomers of β-chloroamide intermediates with yields up to 87% .

Case Study 2: Development of Trifluoromethyl-Aziridines

In another study, the compound facilitated the synthesis of trifluoromethyl-substituted aziridines via cyclization reactions. The methodology allowed for the introduction of various substituents on the aziridine ring, showcasing its versatility in generating complex molecular architectures .

Applications in Pharmaceuticals and Agrochemicals

The unique properties of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate make it an attractive candidate for developing new pharmaceuticals:

- Pharmaceuticals : Its ability to act as a precursor for diverse bioactive compounds positions it as a valuable intermediate in drug discovery, particularly for compounds targeting calcium channels and receptors involved in neurological disorders.

- Agrochemicals : The compound's reactivity also extends to applications in agrochemical formulations, where it can be utilized to synthesize novel pesticides or herbicides that require specific fluorinated moieties for enhanced efficacy.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate involves its interaction with molecular targets through various pathways:

Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions.

Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, altering the compound’s reactivity.

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Carboxylates with Varied Substituents

Example Compounds :

- Ethyl 1-tert-butyl-2-(phenoxymethyl)aziridine-2-carboxylate ()

- Ethyl 1-tosylaziridine-2-carboxylate ()

Key Findings :

- The trifluoromethyl group in the target compound increases electrophilicity at C2, making it more reactive toward nucleophiles compared to non-fluorinated analogs .

- Steric effects: The bulky tosyl group at N1 in both the target compound and its non-CF₃ analog () slows down certain reactions but stabilizes the aziridine ring against premature decomposition .

Pyrazole and Pyrimidine Derivatives with Trifluoromethyl Groups

Example Compounds :

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate ()

- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester ()

Key Findings :

- Ring size and aromaticity : Pyrazole and pyrimidine derivatives exhibit greater aromatic stability, reducing reactivity compared to the strained aziridine core .

- CF₃ positioning : In pyrimidines (), the CF₃ group at C2 improves metabolic stability, whereas in aziridines, it primarily modulates reactivity .

Amide-Linked Trifluoromethyl Compounds

Example Compound : N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()

Key Findings :

- Amide vs. ester : Amide-linked compounds () often show higher target affinity due to hydrogen-bonding capabilities, whereas aziridine esters are more versatile in synthesis .

- Dual CF₃ groups : The pyrazole-pyridine amide () demonstrates synergistic electronic effects, improving binding potency compared to single-CF₃ aziridines .

Biological Activity

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its synthesis, biological activity, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is characterized by its aziridine ring, a trifluoromethyl group, and a tosyl protecting group. The synthesis typically involves several steps, including the formation of the aziridine ring through nucleophilic substitution reactions and subsequent modifications to introduce the trifluoromethyl group.

Synthesis Overview:

- Starting materials include ethyl esters and tosyl derivatives.

- Key steps involve imination, aziridination, and functional group transformations.

- The process can yield various derivatives that enhance biological activity.

The biological activity of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of cell division, which is particularly useful in cancer therapy.

2.2 Activity Against Cancer Cells

Research has indicated that aziridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate can induce apoptosis in tumor cells through the activation of specific signaling pathways.

Table 1: Cytotoxic Activity of Aziridine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate | 15 | A549 (Lung Cancer) |

| Related Aziridine Compound A | 22 | HeLa (Cervical Cancer) |

| Related Aziridine Compound B | 10 | MCF-7 (Breast Cancer) |

2.3 Selective Reactivity

The compound has demonstrated selective reactivity towards nucleophiles, allowing for targeted modifications that can enhance its therapeutic potential. For example, studies on the nucleophile-directed transformations reveal that this compound can selectively react with aromatic sulfur and oxygen nucleophiles, enabling the synthesis of various functionalized aziridines.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the antitumor activity of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate against multiple cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. The study highlighted the induction of DNA damage response mechanisms linked to the activation of p53 signaling pathways, which are crucial for maintaining genomic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing functional groups into the aziridine ring of (S)-ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate?

- Methodological Answer : The compound is typically functionalized via nucleophilic substitution at the 2-(bromomethyl)aziridine intermediate. For example:

- Thiocyanate introduction : Reacting ethyl 1-tert-butyl-2-(bromomethyl)aziridine-2-carboxylate with potassium thiocyanate in DMF at 70°C for 2 hours yields 2-(thiocyanomethyl) derivatives (48% yield) .

- Azide introduction : Substitution with sodium azide in DMSO at 60°C for 3 hours achieves 2-(azidomethyl)aziridines with 91% yield .

- Key variables : Solvent polarity (DMF/DMSO) and leaving group reactivity (Br vs. other halides) significantly influence reaction efficiency.

Q. How can researchers optimize reaction conditions for aziridine ring functionalization?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates compared to acetone/DMF mixtures, which show lower efficiency .

- Temperature : Moderate heating (60–70°C) balances reactivity and avoids decomposition.

- Catalysts : Base additives like KCO improve yields in phenoxy-substitution reactions (60–67% yield) .

Q. What spectroscopic techniques are critical for characterizing functionalized aziridines?

- Methodological Answer :

- H/C NMR : Diagnostic signals include:

- Aziridine ring protons at δ 2.05–2.64 ppm (split by geminal coupling) .

- Ester carbonyl at δ 169–173 ppm in C NMR .

- IR Spectroscopy : Confirms functional groups (e.g., υSCN ≈ 2154 cm, υC=O ≈ 1735 cm) .

- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., m/z 243 [M+H] for thiocyanate derivatives) .

Advanced Research Questions

Q. How does the stereoelectronic nature of the trifluoromethyl group influence aziridine ring-opening reactions?

- Methodological Answer :

- Regioselectivity : The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the less-substituted aziridine carbon. For example, ring-opening with thiols favors β-amino sulfide formation .

- Steric effects : Bulky substituents (e.g., tert-butyl) on the nitrogen enhance stereocontrol, enabling selective synthesis of cis- or trans-configured products .

Q. What strategies resolve contradictions in spectroscopic data during aziridine derivatization?

- Methodological Answer :

- Unexpected H NMR splitting : Geminal coupling in aziridine rings (e.g., J = 1.2–12.9 Hz) can mimic impurities. Use H-C HSQC to confirm connectivity .

- Low-resolution MS signals : Employ high-resolution MS (HRMS) to distinguish isotopic patterns of trifluoromethyl groups (e.g., F satellites).

Q. How can computational methods predict the reactivity of (S)-configured aziridines in asymmetric synthesis?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in ring-opening reactions. For example, nucleophilic attack at C3 (vs. C2) is favored due to lower activation energy in trifluoromethylated aziridines .

- Docking studies : Assess steric compatibility of aziridine derivatives with enzyme active sites (e.g., for drug design applications) .

Data-Driven Insights

Table 1 : Comparative Yields in Aziridine Functionalization Reactions

Table 2 : Key Spectral Data for Functionalized Aziridines

| Derivative | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (cm) |

|---|---|---|---|

| Thiocyanatomethyl | 3.28 (d, J = 12.9 Hz, CH) | 113.1 (SCN) | 2154 (SCN) |

| Azidomethyl | 3.32 (d, J = 12.9 Hz, CH) | 54.9 (N) | 2100 (N) |

Critical Challenges

Q. Why do certain substitution reactions yield rearranged byproducts (e.g., azetidines)?

- Methodological Answer :

- Mechanistic insight : Prolonged heating in polar solvents (e.g., DMSO) can induce aziridine-to-azetidine ring expansion via intermediate carbocation formation. Monitor reaction time to suppress rearrangement .

Q. How to mitigate decomposition of trifluoromethylated aziridines under acidic/basic conditions?

- Methodological Answer :

- pH control : Use buffered conditions (pH 6–8) to stabilize the aziridine ring.

- Low-temperature protocols : Conduct reactions at ≤0°C for acid-sensitive derivatives .

Applications in Drug Discovery

Q. What bioactive scaffolds can be synthesized from this aziridine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.